molecular formula C30H26N4O3 B6636201 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione

2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione

Cat. No. B6636201
M. Wt: 490.6 g/mol
InChI Key: NSRODTNUNUVTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione, also known as QL-XII-47, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and may have potential as a tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes such as PARP. This inhibition may lead to a variety of biochemical and physiological effects, depending on the specific enzyme targeted and the biological context.
Biochemical and Physiological Effects:
2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have anti-inflammatory effects in certain animal models.

Advantages and Limitations for Lab Experiments

2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione has several advantages as a tool for scientific research. For example, it is a synthetic compound that can be easily produced in the lab, allowing for precise control over its properties. Additionally, its mechanism of action is well-understood in certain contexts, making it a useful tool for investigating specific biological processes.
However, there are also limitations to the use of 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione in lab experiments. For example, its effects may be context-dependent, and its mechanism of action may not be fully understood in certain biological systems. Additionally, its potential for off-target effects and toxicity must be carefully considered.

Future Directions

There are several potential future directions for research on 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione. One area of interest is its potential as a therapeutic agent for certain types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research, such as microbiology and immunology. Finally, the development of more specific and potent inhibitors of PARP and other enzymes targeted by 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione may have potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione has been described in several research papers. One common method involves the reaction of 2-(2-phenylethyl)isocyanate with 5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione in the presence of a base such as triethylamine. The resulting product can then be purified by column chromatography or other methods.

Scientific Research Applications

2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione has been studied for its potential applications in scientific research. One area of interest is its potential as a tool for investigating the role of certain enzymes in various biological processes. For example, 2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition may have potential therapeutic applications in certain types of cancer.

properties

IUPAC Name

2-(2-phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O3/c35-28(33-18-16-32(17-19-33)27-13-11-22-8-4-5-9-26(22)31-27)23-10-12-24-25(20-23)30(37)34(29(24)36)15-14-21-6-2-1-3-7-21/h1-13,20H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRODTNUNUVTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)-5-(4-quinolin-2-ylpiperazine-1-carbonyl)isoindole-1,3-dione

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